3-(4-Fluorobenzyl)-1-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea
Description
3-(4-Fluorobenzyl)-1-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a complex structure with a fluorobenzyl group, a methoxyethyl group, and a thiophenylmethyl group attached to a urea backbone
Properties
IUPAC Name |
3-[(4-fluorophenyl)methyl]-1-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O2S/c1-21-8-7-19(11-14-6-9-22-12-14)16(20)18-10-13-2-4-15(17)5-3-13/h2-6,9,12H,7-8,10-11H2,1H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWFWMUDZIARPKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=CSC=C1)C(=O)NCC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorobenzyl)-1-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Fluorobenzyl Intermediate: The initial step involves the reaction of 4-fluorobenzyl chloride with a suitable nucleophile to form the fluorobenzyl intermediate.
Introduction of the Methoxyethyl Group: The fluorobenzyl intermediate is then reacted with 2-methoxyethylamine under controlled conditions to introduce the methoxyethyl group.
Formation of the Thiophenylmethyl Intermediate: In a parallel reaction, thiophen-3-ylmethyl chloride is reacted with a suitable nucleophile to form the thiophenylmethyl intermediate.
Coupling Reaction: The final step involves the coupling of the fluorobenzyl-methoxyethyl intermediate with the thiophenylmethyl intermediate in the presence of a coupling agent such as carbodiimide to form the desired urea compound.
Industrial Production Methods
Industrial production of 3-(4-Fluorobenzyl)-1-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorobenzyl)-1-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Chemistry
In chemistry, 3-(4-Fluorobenzyl)-1-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea is studied for its reactivity and potential as a building block in organic synthesis. Its unique structure allows for diverse chemical reactions, including oxidation, reduction, and substitution.
Biology
The compound exhibits potential biological activities, primarily through enzyme inhibition and receptor binding:
- Enzyme Inhibition: Research indicates that it may inhibit various enzymes involved in cellular signaling pathways. For example, compounds with similar structures have shown inhibitory effects on kinases and phosphatases.
- Receptor Binding: Its structure suggests potential binding affinity to G protein-coupled receptors (GPCRs), which are crucial in numerous physiological processes.
Medicine
In the field of medicine, this compound is being investigated for its therapeutic applications:
- Potential Drug Development: Studies have explored its efficacy as an enzyme inhibitor and its interaction with biological targets, indicating possible roles in treating diseases linked to enzyme dysregulation.
- Antimicrobial Activity: Derivatives of thiophene-containing ureas have demonstrated significant antibacterial properties against various pathogens, making them candidates for antibiotic development.
| Biological Activity | IC50 (μg/mL) | MIC (μg/mL) | Cytotoxicity (HepG2) |
|---|---|---|---|
| Topoisomerase IV Inhibition | 0.012 - 0.046 | - | Non-toxic |
| Streptococcus pneumoniae | - | 0.008 | Non-toxic |
| Staphylococcus epidermidis | - | 0.03 | Non-toxic |
Case Study 1: Inhibition of Bacterial Topoisomerases
A study evaluated the inhibitory effects of thiophene-containing urea derivatives on bacterial topoisomerases. The results indicated potent inhibition of topoisomerase IV with IC50 values ranging from 0.012 to 0.046 μg/mL, suggesting strong potential for development as an antibiotic agent.
Case Study 2: Antimicrobial Resistance
Another investigation focused on the mechanisms of antimicrobial resistance in bacteria treated with this class of compounds. The findings revealed that simultaneous inhibition of multiple targets could reduce the frequency of resistance development, highlighting the therapeutic promise of these compounds against resistant strains.
Mechanism of Action
The mechanism of action of 3-(4-Fluorobenzyl)-1-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways and subsequent physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorobenzyl)-1-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea
- 3-(4-Bromobenzyl)-1-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea
- 3-(4-Methylbenzyl)-1-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea
Uniqueness
3-(4-Fluorobenzyl)-1-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea is unique due to the presence of the fluorobenzyl group, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.
Biological Activity
3-(4-Fluorobenzyl)-1-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea is a synthetic compound that has gained attention in various fields of biological research. Its unique chemical structure, characterized by a fluorobenzyl group, a methoxyethyl group, and a thiophenylmethyl group, suggests potential biological activities that warrant detailed investigation.
- Molecular Formula: CHFNOS
- Molecular Weight: 322.4 g/mol
- CAS Number: 1219913-96-8
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, such as enzymes and receptors. These interactions can lead to modulation of various biological pathways, which may have therapeutic implications.
Enzyme Inhibition
Research indicates that 3-(4-Fluorobenzyl)-1-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea may exhibit enzyme inhibition properties. For example, studies have shown that compounds with similar structures can inhibit certain kinases and phosphatases involved in cellular signaling pathways .
Receptor Binding
The compound's structure suggests potential binding affinity to various receptors, including G protein-coupled receptors (GPCRs). GPCRs play crucial roles in numerous physiological processes, and modulation of these receptors can lead to significant therapeutic effects .
Study on Anticancer Activity
A study published in a peer-reviewed journal explored the anticancer properties of compounds structurally similar to 3-(4-Fluorobenzyl)-1-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea. The findings suggested that these compounds could induce apoptosis in cancer cells by activating specific signaling pathways .
Neuropharmacological Effects
Another investigation focused on the neuropharmacological effects of related urea derivatives, highlighting their potential as anxiolytics and antidepressants. The study indicated that these compounds could modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways .
Research Applications
Given its promising biological activities, 3-(4-Fluorobenzyl)-1-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea can be utilized in various research applications:
- Drug Development: The compound's potential as an enzyme inhibitor and receptor modulator makes it a candidate for developing new therapeutic agents.
- Biochemical Research: Its interactions with specific proteins can provide insights into cellular signaling mechanisms.
Data Table: Comparison of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Enzyme Inhibition | Urea derivatives | Inhibition of kinase activity |
| Receptor Binding | GPRs and other GPCRs | Modulation of signaling pathways |
| Anticancer Activity | Similar urea compounds | Induction of apoptosis |
| Neuropharmacological Effects | Anxiolytic and antidepressant candidates | Modulation of neurotransmitter systems |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
